molecular formula C11H15N5 B2748253 1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}pyrrolidine CAS No. 1340757-75-6

1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}pyrrolidine

Cat. No.: B2748253
CAS No.: 1340757-75-6
M. Wt: 217.276
InChI Key: FXDDOXLGEZTEIE-UHFFFAOYSA-N
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Description

1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}pyrrolidine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}pyrrolidine typically involves the annulation of a triazole ring to a pyrimidine moiety. One common method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the Dimroth rearrangement, which can be carried out in both acidic and basic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely to be applied.

Chemical Reactions Analysis

Types of Reactions

1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the pyrrolidinyl group in 1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}pyrrolidine distinguishes it from other similar compounds. This structural feature contributes to its unique chemical reactivity and biological activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

5,6-dimethyl-7-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-8-9(2)14-11-12-7-13-16(11)10(8)15-5-3-4-6-15/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDDOXLGEZTEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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